Methyl 3-amino-2-methylpropanoate hydrochloride
Overview
Description
Methyl 3-amino-2-methylpropanoate hydrochloride is a chemical compound with the CAS Number: 88512-06-5 . It has a molecular weight of 153.61 . The compound is typically stored at room temperature in an inert atmosphere . It is a solid substance .
Molecular Structure Analysis
The InChI code for Methyl 3-amino-2-methylpropanoate hydrochloride is 1S/C5H11NO2.ClH/c1-4(3-6)5(7)8-2;/h4H,3,6H2,1-2H3;1H . The InChI key is RVPWGKBKRYTOHJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 3-amino-2-methylpropanoate hydrochloride is a solid substance . It is stored at room temperature in an inert atmosphere .Scientific Research Applications
Synthesis of Amino Acid Esters
Methyl 3-amino-2-methylpropanoate hydrochloride is involved in the synthesis of various amino acid esters. Tsai et al. (2003) described the synthesis of amino acid ester isocyanates, highlighting the role of esters in synthesizing substituted monobasic acids and isocyanates (Tsai, Takaoka, Powell, & Nowick, 2003).
Novel Synthesis Methods
Su Wei-ke (2008) reported a novel synthesis method for L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid using a similar compound. This method showcases the potential for creating novel compounds with industrial applications (Su Wei-ke, 2008).
Development of Anticancer Drugs
In 2009, Basu Baul et al. utilized amino acetate functionalized Schiff base organotin(IV) complexes, which included similar compounds, in the development of anticancer drugs. Their research demonstrated the potential of these compounds in cytotoxicity studies against various human tumor cell lines (Basu Baul, Basu, Vos, & Linden, 2009).
Investigation of Viscosities in Aqueous Solutions
Chenlo et al. (2002) explored the kinematic viscosities of aqueous solutions containing compounds similar to methyl 3-amino-2-methylpropanoate hydrochloride. Their research contributes to the understanding of the physical properties of these solutions in various conditions (Chenlo, Moreira, Pereira, & Vázquez, 2002).
Chemical Transformations and Synthesis
Several studies have focused on the chemical transformations and synthesis involving compounds related to methyl 3-amino-2-methylpropanoate hydrochloride. These include work by Cheung and Shoolingin‐Jordan (1997), who synthesized 3-amino-3-vinylpropanoic acid hydrochloride and its conversion to various cyclic compounds (Cheung & Shoolingin‐Jordan, 1997), and Tang Gui-hong (2010), who explored the alkylation of similar compounds (Tang Gui-hong, 2010).
Enantiopure Compound Synthesis
Tianwen Li et al. (2013) developed a method for synthesizing enantiopure compounds, a key step in pharmaceutical development, using a process that involved the amide formation of a compound structurally related to methyl 3-amino-2-methylpropanoate hydrochloride (Tianwen Li, Shang, Cheng, & Zhao, 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 3-amino-2-methylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(3-6)5(7)8-2;/h4H,3,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPWGKBKRYTOHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516966 | |
Record name | Methyl 3-amino-2-methylpropanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-methylpropanoate hydrochloride | |
CAS RN |
88512-06-5 | |
Record name | Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88512-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-2-methylpropanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-amino-2-methylpropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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